molecular formula C15H23N3OS B2559642 3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide CAS No. 1428374-31-5

3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide

Cat. No.: B2559642
CAS No.: 1428374-31-5
M. Wt: 293.43
InChI Key: UYRUWCWPGMDITA-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide is a synthetic organic compound designed for research use only. It is not intended for diagnostic or therapeutic applications. This compound features a 1,4-thiazepane core, a seven-membered ring containing sulfur and nitrogen, functionalized with a dimethylaminomethyl group and a phenyl carboxamide moiety . Its structure is analogous to other pharmacologically active thiazepane derivatives that have shown promise in modulating central nervous system (CNS) targets . The dimethylamino group enhances water solubility and bioavailability, which are critical properties for in vitro and in vivo research applications . The unique stereochemistry of the thiazepane scaffold is designed to provide high selectivity in receptor interactions, while the lipophilic phenyl group aids in membrane permeability . Researchers are investigating this class of compounds for their potential interaction with opioid receptors, particularly the μ opioid receptor (MOR), given the established activity of molecules sharing the 3-((dimethylamino)methyl) pharmacophore . Such compounds have demonstrated potent analgesic effects in research models, with efficacy believed to stem from water bridge, salt bridge, hydrogen bonding, and hydrophobic interactions within the receptor binding pocket . This compound is offered as a tool for qualified researchers in the fields of medicinal chemistry and neuropharmacology to explore novel therapeutic pathways for conditions such as chronic pain and neurological disorders.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-17(2)11-14-12-20-10-6-9-18(14)15(19)16-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRUWCWPGMDITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-phenyl-1,4-thiazepane-4-carboxylic acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to enhance reaction efficiency and yield. Additionally, the use of alternative coupling agents and solvents that are more environmentally friendly may be explored to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazepane derivatives.

    Substitution: Various substituted thiazepane derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a comparative analysis:

Structural Features

Compound Core Structure Key Functional Groups Pharmacological Relevance
3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide 1,4-Thiazepane Dimethylaminomethyl, phenyl carboxamide Potential CNS/GPCR modulation (inferred)
Bis-indole derivatives (PF 43(1)) Bis-indole Oxazolidin-2-one, dimethylaminoethyl Antibacterial (oxazolidinone class)

Key Observations:

  • Thiazepane vs.
  • Dimethylamino Groups: Both classes feature dimethylamino moieties, which enhance solubility and bioavailability.
  • Functional Group Diversity: The phenyl carboxamide in the target compound contrasts with the oxazolidinone groups in PF 43(1) analogs, suggesting divergent mechanisms (e.g., receptor antagonism vs. ribosomal inhibition).

Pharmacokinetic and Pharmacodynamic Insights

  • Lipophilicity : The thiazepane derivative’s sulfur atom may reduce logP compared to the bis-indole compounds, impacting blood-brain barrier penetration.
  • Metabolic Stability: Oxazolidinone-containing compounds (PF 43(1)) are prone to enzymatic hydrolysis, whereas the thiazepane’s carboxamide group might exhibit slower degradation .

Research Findings and Data Gaps

  • Antibacterial Activity: PF 43(1) bis-indole derivatives demonstrate potent activity against Gram-positive pathogens (MIC ≤ 1 µg/mL) due to oxazolidinone’s ribosomal binding . No such data exists for the thiazepane compound.
  • CNS Penetration: Dimethylamino groups in both classes suggest CNS accessibility, but the thiazepane’s larger ring size could limit diffusion compared to planar indole systems.

Biological Activity

3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide, also known by its chemical formula C13H20N2OS2, is a compound that has garnered attention for its potential biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazepane ring structure, which is significant for its chemical behavior. The presence of a dimethylamino group and a phenyl substituent contributes to its unique pharmacological profile. The molecular weight of the compound is approximately 284.44 g/mol, and it has been characterized as having distinct structural properties compared to its analogs, such as 4-methyl and 4-chloro counterparts.

Molecular Characteristics

PropertyValue
Molecular FormulaC13H20N2OS2
Molecular Weight284.44 g/mol
CAS Number1448063-55-5
IUPAC Name[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in various biochemical pathways. For instance, molecular docking studies have suggested interactions with neuraminidase enzymes, indicating antiviral properties.
  • Cellular Effects : In vitro studies have demonstrated that this compound can alter gene expression related to cell cycle regulation and apoptosis in various cancer cell lines. It appears to modulate key signaling pathways that are implicated in tumor progression .
  • Anti-inflammatory Properties : Preliminary findings suggest that the compound may exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines and mediators in immune responses .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Anticancer Activity : A study investigating the effects of similar thiazepane derivatives reported significant reductions in tumor growth and improved survival rates in animal models when treated with compounds structurally related to this compound .
  • Neuroprotective Effects : Another research effort highlighted the neuroprotective potential of thiazepane derivatives in models of neurodegenerative diseases, suggesting that these compounds could mitigate oxidative stress and neuronal apoptosis .

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